molecular formula C16H14N4O2 B1663140 N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide CAS No. 264616-56-0

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide

Cat. No. B1663140
M. Wt: 294.31 g/mol
InChI Key: ZXRPUDIWHVWKAR-UHFFFAOYSA-N
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Description

“N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature2. For instance, a new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction2. However, the exact synthesis process for “N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide” is not explicitly mentioned in the available sources2.



Molecular Structure Analysis

The molecular structure of “N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide” is not directly available in the sources. However, it likely contains a five-membered heterocyclic moiety known as 1,3-diazole, which possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide”. However, compounds with similar structures have been used in various chemical reactions12.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide” are not directly available in the sources.


Scientific Research Applications

Anticancer Activity

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide and its derivatives have shown promising results in anticancer research. For instance, certain derivatives exhibited significant inhibitory effects on various cancer cell lines, including lung adenocarcinoma and breast adenocarcinoma. These findings highlight the compound's potential as a therapeutic agent in cancer treatment (Al-Sanea et al., 2020); (Evren et al., 2019); (El-Morsy et al., 2017).

Antimicrobial Activity

Research has also explored the antimicrobial potential of thiscompound and its derivatives. Studies indicate significant antibacterial and antifungal activities against various microbial strains. This suggests the compound's utility in developing new antimicrobial agents, which is crucial in the fight against drug-resistant infections (Majithiya & Bheshdadia, 2022); (Soni & Patel, 2017).

Radiopharmaceutical Applications

The compound has been studied in the context of radiopharmaceuticals, particularly in positron emission tomography (PET). Some derivatives have been developed as selective radioligands for imaging specific proteins or receptors, demonstrating their potential in diagnostic imaging and drug development (Dollé et al., 2008).

Antitumor Properties

Various derivatives have been synthesized and evaluated for their antitumor activities, with some showing effectiveness against human cancer cell lines. This suggests a potential for developing new therapeutic agents for treating different types of cancer (El-Morsy et al., 2017); (Hafez & El-Gazzar, 2017).

Cytokine Regulation

A particular derivative was identified as a dual cytokine regulator, influencing tumor necrosis factor-alpha and interleukin-10 production. This underscores the compound's potential in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).

Safety And Hazards

There is no specific information available on the safety and hazards of “N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide”.


Future Directions

The future directions for “N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide” are not explicitly mentioned in the available sources. However, the development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field12.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide”. Further research may be needed to obtain a more comprehensive understanding of this compound.


properties

IUPAC Name

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-14(13-8-9-17-16(19-13)18-11(2)21)15(20-22-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRPUDIWHVWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372579
Record name N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide

CAS RN

264616-56-0
Record name N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JVVB Borba, AC e Silva, MN do Nascimento… - Computational and …, 2022 - Elsevier
Malaria is a tropical disease caused by Plasmodium spp. and transmitted by the bite of infected Anopheles mosquitoes. Protein kinases (PKs) play key roles in the life cycle of the …
Number of citations: 8 www.sciencedirect.com

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